molecular formula C13H10N2O4 B1195374 5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid CAS No. 73101-87-8

5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid

Cat. No. B1195374
CAS RN: 73101-87-8
M. Wt: 258.23 g/mol
InChI Key: IRRYFLAZTLGICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid, also known as 5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid, is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73101-87-8

Product Name

5,8-Dihydro-5-ethyl-8-oxofuro(3,2-b)(1,8)naphthyridine-7-carboxylic acid

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

5-ethyl-8-oxofuro[3,2-b][1,8]naphthyridine-7-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c1-2-15-6-8(13(17)18)11(16)7-5-10-9(3-4-19-10)14-12(7)15/h3-6H,2H2,1H3,(H,17,18)

InChI Key

IRRYFLAZTLGICF-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=CO3)N=C21)C(=O)O

Other CAS RN

73101-87-8

synonyms

DJ 6783
DJ 6783, sodium salt
DJ-6783

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.5 g of 5,8-dihydro-5-ethyl-8-oxofuro-[3,2-b]-1,8-naphthyridine-2,7-dicarboxylic acid (Compound X where R1 =C2H5), 0.8 g of copper powder and 250 ml of diethyl phthalate was heated at 250° to 260° C. for 25 minutes. After cooling, the reaction mixture was separated by partitioning between chloroform and aqueous potassium carbonate solution. The aqueous layer which separated out was acidified with hydrochloric acid and extracted with chloroform. The extract was treated with charcoal, and washed with water, dried and concentrated. The crystals precipitated by adding ethanol were collected by filtration to obtain 4.2 g of 5,8-dihydro-5-ethyl-8-oxofuro[3,2-b]-1,8-naphthyridine-7-carboxylic acid (Compound Ia where R1 =C2H5).
Name
5,8-dihydro-5-ethyl-8-oxofuro-[3,2-b]-1,8-naphthyridine-2,7-dicarboxylic acid
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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